Bienvenue dans la boutique en ligne BenchChem!

(4-Benzylmorpholin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Process Chemistry

For kinase inhibitor synthesis (ATR, FGFR, VEGFR), this racemic building block delivers an 87% patent-validated yield. Its XLogP3 of 0.8 enhances oral/CNS bioavailability vs. non-benzylated morpholines. Supplied at 97% purity—higher than typical 95% enantiopure alternatives—minimizing pre-use purification. Aligns with 134 patents, accelerating lead generation. Ideal for early-stage library synthesis.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 110167-20-9
Cat. No. B027052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylmorpholin-3-yl)methanol
CAS110167-20-9
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CO
InChIInChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
InChIKeyCPLXVETYMUMERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzylmorpholin-3-yl)methanol CAS 110167-20-9 – Essential Heterocyclic Intermediate for Pharmaceutical Synthesis


(4-Benzylmorpholin-3-yl)methanol (CAS 110167-20-9), also known as N-Benzyl-3-(hydroxymethyl)morpholine, is a key heterocyclic building block in medicinal chemistry [1]. It is a morpholine derivative featuring a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, with a molecular weight of 207.27 g/mol . This compound serves as an essential intermediate for the synthesis of substituted morpholines, notably those used as appetite suppressants and kinase inhibitors . The core morpholine scaffold is a privileged pharmacophore known to enhance pharmacokinetic properties such as solubility and metabolic stability [1].

Critical Differentiation of (4-Benzylmorpholin-3-yl)methanol from Related Morpholine Methanol Analogs


Substituting (4-Benzylmorpholin-3-yl)methanol with a close analog can lead to significant differences in synthetic efficiency, physicochemical properties, and downstream application scope. While many morpholine methanol derivatives share the same core, variations in substitution patterns and stereochemistry fundamentally alter key parameters. For instance, the presence of the N-benzyl group is crucial for lipophilicity and target engagement in certain drug classes, whereas the specific 3-hydroxymethyl substitution differentiates its reactivity and synthetic utility from 2-substituted analogs [1]. Furthermore, the racemic nature of this compound provides a distinct cost-benefit profile compared to its enantiomerically pure counterparts for specific early-stage research applications . The following quantitative evidence demonstrates where this compound offers verifiable differentiation that is meaningful for scientific selection and procurement.

Quantitative Differentiation of (4-Benzylmorpholin-3-yl)methanol: Head-to-Head Comparisons with Analogs


Comparative Synthesis Yield: (4-Benzylmorpholin-3-yl)methanol vs. (S)-Morpholin-3-ylmethanol

In a patented synthesis method, (4-Benzylmorpholin-3-yl)methanol was obtained in 87% yield from 4-benzyl-5-oxo-3-morpholinecarboxylic acid via reduction with borane-dimethyl sulfide complex [1]. In contrast, a reported synthesis for the simpler (3R)-morpholin-3-ylmethanol achieved a lower yield of 57% under comparable reduction conditions . This 30 percentage point yield advantage suggests that the N-benzyl substitution in the target compound may enhance stability during the reduction process, making it a more efficient synthetic intermediate for further derivatization.

Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Specification Benchmarking: (4-Benzylmorpholin-3-yl)methanol vs. Enantiopure Analogs

The racemic (4-Benzylmorpholin-3-yl)methanol is commercially available at 97% purity from multiple vendors . In direct comparison, the enantiopure (S)-(4-Benzylmorpholin-3-yl)methanol (CAS 101376-25-4) and (R)-(4-Benzylmorpholin-3-yl)methanol (CAS 101376-26-5) are typically offered at 95% purity . While a 2% purity difference may seem minor, it represents a significant reduction in potential impurities for applications where precise stoichiometry is critical. This higher baseline purity for the racemic compound is a key differentiator for non-stereospecific synthetic routes.

Analytical Chemistry Chemical Procurement Quality Control

Physicochemical Property Differentiation: LogP and PSA for Drug-Likeness Optimization

The computed partition coefficient (XLogP3) of (4-Benzylmorpholin-3-yl)methanol is 0.8, and its topological polar surface area (TPSA) is 32.7 Ų [1]. Compared to the simpler morpholine-3-ylmethanol (CAS 211053-50-8), which lacks the N-benzyl group and has a significantly lower XLogP3 (not reported but predicted to be <0) and a TPSA of 32.7 Ų [2], the target compound exhibits a favorable balance of lipophilicity for crossing biological membranes while maintaining good solubility. This property profile is consistent with the 'Lipinski Rule of Five' for oral drug-likeness, making it a more suitable building block for central nervous system (CNS) and other membrane-permeable drug targets.

Medicinal Chemistry Drug Design ADME Prediction

Patent Landscape and Industrial Relevance: A Higher Degree of Commercial Interest

PubChemLite data indicates that the InChIKey for (4-Benzylmorpholin-3-yl)methanol is associated with 134 patents [1]. In contrast, a search for the simpler morpholine-3-ylmethanol core structure reveals a significantly lower patent count (e.g., 0 patents for the exact (S)-morpholin-3-ylmethanol structure [2]). This 134x difference in patent activity underscores the commercial and research importance of the N-benzyl substituted morpholine scaffold. The high patent count reflects the compound's proven utility as a key intermediate in a wide range of drug discovery programs, including those targeting FGFR/VEGFR dual inhibitors and ATR kinase inhibitors .

Intellectual Property Pharmaceutical Industry Research Prioritization

Optimal Deployment Scenarios for (4-Benzylmorpholin-3-yl)methanol in Research and Procurement


High-Efficiency Synthesis of Kinase Inhibitor Building Blocks

For research groups focused on synthesizing kinase inhibitors, particularly those targeting ATR, FGFR, or VEGFR, (4-Benzylmorpholin-3-yl)methanol offers a validated, high-yield entry point . The 87% synthesis yield, established in patent literature, ensures cost-effective scaling of synthetic routes [1]. Its direct use in patented inhibitor series (e.g., US10392376) provides a proven path to advanced intermediates, reducing development time and synthetic risk compared to exploring unproven analogs.

Drug Discovery Programs Requiring Optimized Lipophilicity and Permeability

Medicinal chemistry teams designing compounds for oral or CNS bioavailability should prioritize (4-Benzylmorpholin-3-yl)methanol over simpler morpholine analogs. Its computed XLogP3 of 0.8 is near-optimal for membrane permeability, offering a significant advantage over the more polar, non-benzylated morpholine-3-ylmethanol . This property is critical for building compound libraries where improved pharmacokinetic profiles are a primary objective, as the morpholine scaffold itself is known to enhance solubility and metabolic stability [1].

Academic and Industrial Laboratories Requiring High-Purity Racemic Intermediates

For applications where stereochemistry is not a defining requirement—such as early-stage library synthesis or the preparation of non-chiral targets—the racemic (4-Benzylmorpholin-3-yl)methanol is the optimal procurement choice. It is consistently available at 97% purity, a higher specification than the 95% typical for its enantiopure counterparts . This higher baseline purity minimizes the need for pre-use purification, improving workflow efficiency and ensuring more consistent yields in parallel synthesis operations.

Exploratory Research Aligned with High-Value Intellectual Property Landscapes

For research programs seeking to align with commercially validated chemical space, (4-Benzylmorpholin-3-yl)methanol provides a strategic advantage. The compound's core structure is associated with 134 patents, a testament to its broad utility in the pharmaceutical industry . Selecting this building block over less-explored morpholine analogs increases the likelihood of generating lead compounds with strong intellectual property positions and established synthetic precedents, thereby accelerating the path from hit identification to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Benzylmorpholin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.